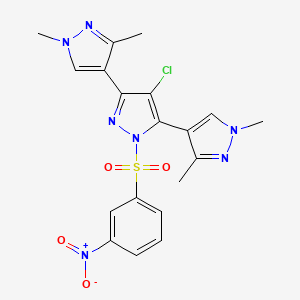
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole is a complex organic compound that features multiple pyrazole rings, a nitrophenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole rings, followed by the introduction of the nitrophenyl and sulfonyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole rings or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole N-oxides, while reduction could produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials or catalysts.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups provides opportunities for interactions with biological targets.
Medicine
Medicinal chemistry could investigate this compound for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound might find applications in the development of specialty chemicals, dyes, or advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3,5-dimethylpyrazole
- 1-(3-nitrophenyl)sulfonylpyrazole
- 3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
Uniqueness
Compared to these similar compounds, 4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole stands out due to its combination of multiple pyrazole rings, a nitrophenyl group, and a sulfonyl group
Properties
Molecular Formula |
C19H18ClN7O4S |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)-1-(3-nitrophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C19H18ClN7O4S/c1-11-15(9-24(3)21-11)18-17(20)19(16-10-25(4)22-12(16)2)26(23-18)32(30,31)14-7-5-6-13(8-14)27(28)29/h5-10H,1-4H3 |
InChI Key |
AJDPSDCSGXQCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=C(C(=NN2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C4=CN(N=C4C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


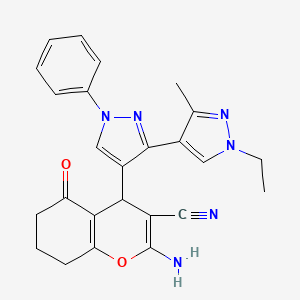
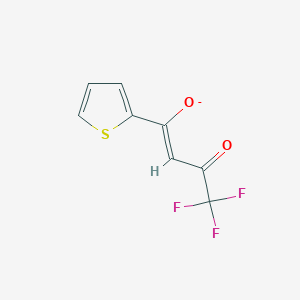
![N-[(4-carboxy-1-methyl-1H-pyrazol-5-yl)carbonyl]methionine](/img/structure/B10918365.png)
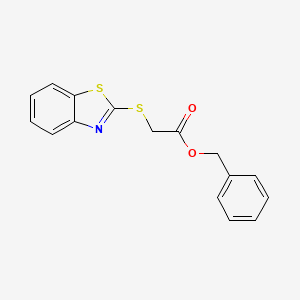
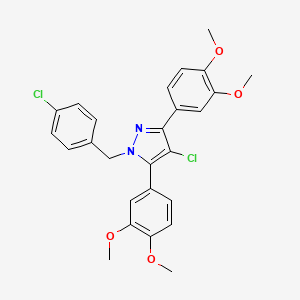
![Methyl 1-ethyl-7-(furan-2-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10918376.png)
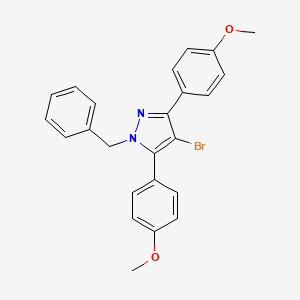

![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10918403.png)
![1-benzyl-6-cyclopropyl-3-methyl-N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918405.png)
![1,6-dimethyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918407.png)
![N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10918412.png)
![N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10918416.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B10918424.png)
